NNC 92-1687

描述

属性

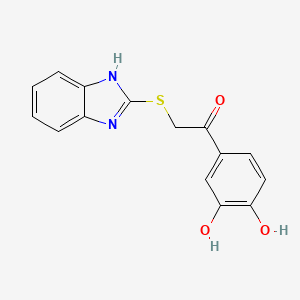

分子式 |

C15H12N2O3S |

|---|---|

分子量 |

300.3 g/mol |

IUPAC 名称 |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C15H12N2O3S/c18-12-6-5-9(7-13(12)19)14(20)8-21-15-16-10-3-1-2-4-11(10)17-15/h1-7,18-19H,8H2,(H,16,17) |

InChI 键 |

NVYSVDRYESXWBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |

规范 SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(benzimidazo-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone NNC 92-1687 NNC-92-1687 |

产品来源 |

United States |

Foundational & Exploratory

NNC 92-1687: A Technical Guide to the First Non-Peptide Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NNC 92-1687, a landmark molecule in the field of diabetes research. As the first non-peptide competitive antagonist of the human glucagon receptor, its discovery paved the way for the development of novel therapeutic agents for managing type 2 diabetes. This document details the discovery, synthesis, mechanism of action, and in vitro activity of this compound, presenting quantitative data in structured tables and outlining key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this pioneering compound.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia. Consequently, antagonizing the glucagon receptor (GCGR) has emerged as a promising therapeutic strategy. This compound, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first small molecule identified to competitively inhibit the human glucagon receptor, offering a significant advancement over peptide-based antagonists.[1][2][3][4][5][6] This guide serves as a technical resource for researchers engaged in the study of glucagon receptor antagonists and the broader field of diabetes drug discovery.

Discovery and Rationale

The discovery of this compound by scientists at Novo Nordisk in 1998 was a pivotal moment in the pursuit of orally available treatments for type 2 diabetes.[3][7] The rationale was to identify a small molecule that could block the action of glucagon at its receptor, thereby reducing excessive hepatic glucose output.[1][4] The identification of a non-peptide antagonist was a significant breakthrough, as peptide-based drugs often suffer from poor oral bioavailability and metabolic instability.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward S-alkylation reaction.[8]

Experimental Protocol: Synthesis of 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone (this compound)

Materials:

-

2-Mercaptobenzimidazole

-

α-Chloro-3,4-dihydroxyacetophenone

-

Acetonitrile (refluxing)

Procedure:

-

Dissolve 2-mercaptobenzimidazole in refluxing acetonitrile.

-

Add α-chloro-3,4-dihydroxyacetophenone to the solution.

-

Maintain the reaction mixture at reflux until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold acetonitrile to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Note: This is a generalized protocol based on available information. Researchers should consult the original literature for more specific details on reaction conditions and purification methods.

In Vitro Pharmacological Data

This compound exhibits competitive antagonism at the human glucagon receptor. Its in vitro activity has been characterized through binding and functional assays.

Data Presentation

| Parameter | Value | Assay Type | Species | Reference |

| IC50 | 20 µM | Radioligand Binding Assay | Human | [1][2][6][9][10][11][12] |

| Ki | 9.1 µM | Functional Assay (cAMP) | Human | [1][2][9][10][11] |

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1][2][4] By binding to the receptor, it prevents glucagon from binding and initiating the downstream signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] The inhibition of glucagon-stimulated cAMP accumulation is the primary mechanism by which this compound exerts its effect.[4][5]

Visualization of Glucagon Receptor Signaling Pathway

Caption: Glucagon receptor signaling and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound to the human glucagon receptor.

Materials:

-

Membranes from cells expressing the human glucagon receptor.

-

125I-labeled glucagon (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Scintillation fluid.

-

96-well plates.

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, 125I-labeled glucagon, and either buffer (for total binding), a saturating concentration of unlabeled glucagon (for non-specific binding), or the test compound (this compound).

-

Incubate the plate at a specified temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.

Functional Assay: cAMP Accumulation

Objective: To determine the functional inhibitory constant (Ki) of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production.

Materials:

-

Whole cells expressing the human glucagon receptor (e.g., CHO, HEK293).

-

Glucagon.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

96-well cell culture plates.

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC80) for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and in vitro characterization of this compound.

Preclinical and Clinical Development

Conclusion

This compound holds a significant place in the history of diabetes drug discovery as the first non-peptide competitive antagonist of the human glucagon receptor. Its synthesis and in vitro characterization provided a crucial foundation for the development of a new class of anti-diabetic agents. While its own therapeutic potential was limited by its potency, the scientific knowledge gained from its study has been invaluable. This technical guide has summarized the core information on this compound, providing researchers with a detailed resource to understand its discovery, synthesis, and mechanism of action.

References

- 1. Glucagon Receptor Antagonist [benchchem.com]

- 2. Discovery of potent, orally active benzimidazole glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Portico [access.portico.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Portico [access.portico.org]

- 7. ORBi: Detailed Reference [orbi.uliege.be]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medkoo.com [medkoo.com]

NNC 92-1687: A Technical Guide to the Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 92-1687 is a potent and selective non-peptide antagonist of the human glucagon receptor. Its discovery marked a significant step in the development of small-molecule therapeutics for the management of type 2 diabetes. By competitively inhibiting the binding of glucagon to its receptor, this compound effectively attenuates downstream signaling cascades that lead to increased hepatic glucose production. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and analysis, as well as a visual representation of its mechanism of action within the glucagon signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of glucagon receptor antagonism and the development of novel anti-diabetic agents.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone, is a small molecule with a molecular formula of C15H12N2O3S and a molecular weight of 300.33 g/mol .[1][2][3] Its chemical structure is characterized by a benzimidazole moiety linked via a thioether bond to an acetophenone core, which is further substituted with a catechol group.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone | [1] |

| CAS Number | 22903-37-3 | [1][3] |

| Molecular Formula | C15H12N2O3S | [1][2][3] |

| Molecular Weight | 300.33 g/mol | [1][2][3] |

| SMILES | O=C(CSC1=NC2=CC=CC=C2N1)C3=CC(O)=C(O)C=C3 | [1] |

| InChI Key | NVYSVDRYESXWBD-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Solid | |

| Melting Point | Not explicitly available in searched literature. | |

| Solubility | Soluble in DMSO (≥ 5 mg/mL) | [4] |

| Data for water and ethanol not explicitly available. |

Biological Activity and Mechanism of Action

This compound functions as a competitive antagonist of the human glucagon receptor.[5][6] It exerts its biological effect by binding to the receptor and preventing the binding of the endogenous ligand, glucagon. This inhibitory action blocks the initiation of the downstream signaling cascade that is normally triggered by glucagon.

Table 3: Biological Activity of this compound

| Parameter | Value | Species | Reference(s) |

| IC50 | 20 µM | Human | [5][6] |

| Ki | 9.1 µM | Human | [5][6] |

Glucagon Receptor Signaling Pathway and Inhibition by this compound

The glucagon receptor is a G protein-coupled receptor (GPCR) that, upon activation by glucagon, couples to the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated levels of cAMP then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in increased glycogenolysis and gluconeogenesis in the liver. This compound, by blocking the initial binding of glucagon, prevents the activation of this entire pathway.

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the S-alkylation of 2-mercaptobenzimidazole with α-chloro-3,4-dihydroxyacetophenone. A general procedure based on the synthesis of a similar compound is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptobenzimidazole (1 equivalent) and α-chloro-3,4-dihydroxyacetophenone (1 equivalent) in acetonitrile.

-

Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold acetonitrile to remove any unreacted starting materials.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A general HPLC method for the analysis of this compound and related compounds would typically involve a reversed-phase column and a gradient elution.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzimidazole and catechol rings, the methylene protons of the linker, and the exchangeable protons of the hydroxyl and N-H groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is typically used.

Conclusion

This compound stands as a foundational molecule in the pursuit of non-peptide glucagon receptor antagonists. Its well-defined chemical structure and its clear mechanism of action provide a solid platform for further research and development in the field of anti-diabetic therapies. The experimental protocols and data presented in this guide offer a starting point for scientists and researchers to explore the potential of this compound and its analogs in modulating glucagon signaling and managing metabolic diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating its preclinical efficacy into clinical applications.

References

- 1. 13-1683 | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CYANOPYRROLIDINE DERIVATIVES AND THEIR USE AS MEDICAMENTS - Patent 1296974 [data.epo.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

NNC 92-1687: A Technical Guide to its Mechanism of Action in Hepatic Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of NNC 92-1687, a seminal non-peptide competitive antagonist of the human glucagon receptor (GCGR), with a specific focus on its activity in hepatic cells. This compound, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first small molecule identified to competitively block the action of glucagon at its receptor.[1][2][3][4] While its relatively low binding affinity has limited its therapeutic development, it remains a critical tool compound for studying the physiological roles of glucagon and the consequences of its antagonism in the liver and other tissues.[1][5]

Core Mechanism of Action in Hepatic Cells

The primary mechanism of action of this compound in hepatic cells is the competitive antagonism of the glucagon receptor.[1][2][4] The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes.[5] In the fasting state, the pancreatic alpha-cells release glucagon, which binds to these receptors and initiates a signaling cascade to increase hepatic glucose output and maintain glucose homeostasis.

This compound directly competes with glucagon for binding to the GCGR.[1] By occupying the receptor's binding site, it prevents the conformational changes necessary for receptor activation and subsequent signal transduction. This blockade effectively inhibits the downstream signaling pathways stimulated by glucagon, most notably the adenylyl cyclase-cyclic AMP (cAMP) pathway.[2][3][4] The inhibition of this pathway leads to a reduction in glucagon-mediated glycogenolysis and gluconeogenesis, the two primary processes by which the liver produces glucose.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human glucagon receptor.

| Parameter | Value | Description | Source |

| IC50 | 20 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of glucagon binding to its receptor in a competitive binding assay. | [1][6][7] |

| Ki | 9.1 µM | The inhibitory constant, indicating the binding affinity of this compound to the human glucagon receptor. This value is derived from functional assays. | [1][6][7] |

Signaling Pathway

The signaling pathway affected by this compound in hepatic cells is the canonical glucagon signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Experimental Protocols

Detailed experimental protocols for characterizing the mechanism of action of this compound are provided below. These are representative methodologies based on standard practices for studying GPCR antagonists.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for the human glucagon receptor.

Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or BHK cells) to confluence.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) to each well.

-

Add increasing concentrations of this compound (or vehicle for total binding and a high concentration of unlabeled glucagon for non-specific binding).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Functional Assay: Inhibition of Glucagon-Stimulated cAMP Accumulation

Objective: To determine the functional antagonism (Ki) of this compound by measuring its ability to inhibit glucagon-induced cAMP production in whole cells.

Methodology:

-

Cell Culture:

-

Plate cells expressing the human glucagon receptor (e.g., CHO-K1 or primary hepatocytes) in a multi-well plate and grow to near confluence.

-

-

cAMP Assay:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed, sub-maximal concentration of glucagon (e.g., EC80).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Data Analysis:

-

Construct a dose-response curve for this compound's inhibition of glucagon-stimulated cAMP production.

-

Determine the IC50 value from this curve.

-

Calculate the functional Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of glucagon used in the assay.

-

References

- 1. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glucagon.com [glucagon.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

NNC 92-1687: A Technical Overview of its Role in Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 92-1687 emerged as a significant milestone in the pursuit of novel therapeutics for type 2 diabetes. It was the first non-peptide, competitive antagonist of the human glucagon receptor (GCGR), offering a small molecule approach to counteracting the hyperglycemic effects of glucagon.[1][2] Glucagon, a key counter-regulatory hormone to insulin, plays a crucial role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production.[3][4] In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia.[3] Consequently, antagonizing the glucagon receptor presents a promising strategy for glycemic control. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative in vitro data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the human glucagon receptor.[1][2] Its primary mechanism involves binding to the receptor and blocking the subsequent signaling cascade initiated by glucagon. This inhibitory action prevents the activation of adenylyl cyclase, thereby suppressing the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon signaling pathway.[1] The reduction in intracellular cAMP levels ultimately leads to a decrease in glucagon-stimulated hepatic glucose production.

Quantitative Data

The available quantitative data for this compound is derived from in vitro studies. To date, no publicly accessible in vivo data on its effects on blood glucose levels, hepatic glucose output, or insulin sensitivity in animal models has been identified.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [2] |

| Ki | 9.1 µM | Human Glucagon Receptor | Functional cAMP Assay | [5] |

Experimental Protocols

While the specific, detailed experimental protocols used by Novo Nordisk for this compound are not publicly available, this section outlines representative methodologies for the key assays used to characterize such a compound.

Glucagon Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the glucagon receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human glucagon receptor.

Materials:

-

Membrane preparations from a cell line stably expressing the human glucagon receptor (e.g., BHK or CHO cells).

-

Radiolabeled glucagon (e.g., [125I]-glucagon).

-

This compound at various concentrations.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 2.5 mM MgCl2, 1 mM DTT, and 0.1% BSA).

-

Non-specific binding control (a high concentration of unlabeled glucagon).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of [125I]-glucagon and varying concentrations of this compound in the binding buffer.

-

For the determination of non-specific binding, incubate the membranes with [125I]-glucagon in the presence of a saturating concentration of unlabeled glucagon.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Functional Glucagon-Stimulated cAMP Accumulation Assay

This assay assesses the functional antagonism of the glucagon receptor by measuring the inhibition of glucagon-induced intracellular cAMP production.

Objective: To determine the functional inhibitory constant (Ki) of this compound.

Materials:

-

Intact cells expressing the human glucagon receptor (e.g., BHK or CHO cells).

-

Glucagon at a concentration that elicits a submaximal response (e.g., EC80).

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

Stimulate the cells with a fixed concentration of glucagon.

-

Incubate for a specific time at 37°C to allow for cAMP accumulation.

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of cAMP production.

-

Calculate the functional Ki value using the Cheng-Prusoff equation.

Visualizations

Glucagon Signaling Pathway and this compound Inhibition

References

NNC 92-1687: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NNC 92-1687, a foundational molecule in the study of glucagon receptor antagonism for the treatment of type 2 diabetes. As the first non-peptide competitive antagonist for the human glucagon receptor, its study provides critical insights into the development of subsequent generations of therapeutic agents.

Core Compound Information

This compound, with the chemical name 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone, was developed by Novo Nordisk and first described in 1998. It acts as a selective, competitive antagonist at the human glucagon receptor (GCGR).[1][2][3][4] By specifically binding to the glucagon receptor, this compound inhibits the downstream signaling cascade initiated by glucagon, most notably the accumulation of cyclic AMP (cAMP).[2][5] This mechanism of action makes it a valuable tool for researching the role of glucagon in glucose homeostasis and the pathophysiology of type 2 diabetes.[1][6][7]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone[8] |

| Molecular Formula | C₁₅H₁₂N₂O₃S[2] |

| Molecular Weight | 300.33 g/mol [2][8] |

| CAS Number | 22903-37-3[2] |

| SMILES | O=C(CSN1C2=CC=CC=C2NC1=S)C3=CC(O)=C(O)C=C3 |

Quantitative Pharmacological Data

While a pioneering compound, this compound is characterized by its modest potency, which has limited its progression as a clinical candidate.[4] Its primary value remains in preclinical research as a proof-of-concept tool.

| Parameter | Value | Species | Assay Type |

| IC₅₀ | 20 µM | Human | cAMP Accumulation Assay[6] |

| Kᵢ | 9.1 µM | Human | Functional Assay[6] |

Mechanism of Action and Signaling Pathway

The primary physiological role of glucagon is to counteract the effects of insulin by stimulating hepatic glucose production, thus raising blood glucose levels.[5][9] In type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound antagonizes this effect by blocking the initial step in the glucagon signaling cascade.

The pathway is as follows:

-

Glucagon Binding: Under normal physiological conditions, glucagon binds to the Glucagon Receptor (GCGR), a G-protein coupled receptor (GPCR) on the surface of hepatocytes.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates key enzymes involved in gluconeogenesis and glycogenolysis, leading to increased hepatic glucose output.

This compound competitively binds to the GCGR, preventing glucagon from binding and thereby inhibiting the entire downstream cascade, leading to reduced cAMP production.[2][5]

Figure 1. Glucagon signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

The following sections detail the methodologies for quantifying the antagonist activity of this compound at the glucagon receptor.

Competitive Radioligand Binding Assay (for Kᵢ Determination)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human glucagon receptor.

Materials:

-

Cell Membrane Preparation: Membranes from HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).

-

Radioligand: ¹²⁵I-labeled glucagon.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize HEK293-hGCGR cells in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of ¹²⁵I-glucagon (typically at or near its Kₔ value), and serial dilutions of this compound.

-

Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled glucagon).

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through the glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity in each filter using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

Glucagon-Stimulated cAMP Accumulation Assay (for IC₅₀ Determination)

This functional assay measures the ability of an antagonist to inhibit the production of the second messenger cAMP in response to agonist stimulation.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking glucagon-induced cAMP production.

Materials:

-

Cell Line: HEK293 cells stably expressing the human glucagon receptor (HEK293-hGCGR).

-

Agonist: Glucagon.

-

Test Compound: this compound.

-

Assay Medium: e.g., Opti-MEM or similar serum-free medium.

-

PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).

Methodology:

-

Cell Plating: Seed HEK293-hGCGR cells into a 96-well plate and culture overnight to allow for adherence.

-

Compound Pre-incubation: Replace the culture medium with assay medium containing serial dilutions of this compound and a fixed concentration of a PDE inhibitor. Incubate for 15-30 minutes at 37°C.

-

Glucagon Stimulation: Add glucagon at a concentration that elicits a submaximal response (typically EC₈₀) to all wells except the basal control.

-

Incubation: Incubate the plate for an additional 15-30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the glucagon-stimulated cAMP response.

Experimental Workflow Visualization

The process of characterizing a glucagon receptor antagonist like this compound follows a logical progression from initial binding studies to functional cellular assays.

Figure 2. Standard workflow for the in vitro characterization of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. molnova.com [molnova.com]

- 3. NNC-92-1687-药物合成数据库 [drugfuture.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C15H12N2O3S | CID 4206177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide on NNC 92-1687 and the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 92-1687 was the first non-peptide competitive antagonist developed for the human glucagon receptor (GCGR).[1] Its discovery marked a significant step in the exploration of small-molecule therapeutics for type 2 diabetes by targeting the glucagon-mediated signaling pathway. This document provides a comprehensive technical overview of this compound's interaction with the cyclic adenosine monophosphate (cAMP) signaling pathway, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action: Antagonism of the Glucagon Receptor

Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the GCGR, a Class B G-protein coupled receptor (GPCR).[2] This binding activates the associated Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately increase glycogenolysis and gluconeogenesis.

This compound functions as a competitive antagonist at the human GCGR.[1] This means it binds to the same site as glucagon but does not activate the receptor. By occupying the binding site, this compound prevents glucagon from binding and initiating the downstream signaling cascade, thereby inhibiting the production of cAMP.[3]

Quantitative Data

The inhibitory potency of this compound has been characterized through both binding and functional assays. The following table summarizes the key quantitative metrics for its activity at the human glucagon receptor.

| Parameter | Value | Assay Type | Reference |

| IC50 | 20 µM | Competitive Radioligand Binding Assay | Madsen P, et al. J Med Chem. 1998;41(26):5150-5157.[1] |

| Ki | 9.1 µM | Functional cAMP Accumulation Assay | Madsen P, et al. J Med Chem. 1998;41(26):5150-5157.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Glucagon Receptor Binding Assay (Competitive)

This assay determines the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the human glucagon receptor.

-

Cell Culture and Membrane Preparation:

-

A stable cell line expressing the human glucagon receptor (e.g., Baby Hamster Kidney - BHK-46-C-26) is cultured under standard conditions.

-

Cells are harvested and homogenized in a buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 1 mM dithiothreitol and 250 mM sucrose).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 50,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay Protocol:

-

Incubate the prepared cell membranes with a fixed concentration of 125I-labeled glucagon.

-

Add varying concentrations of the competitor, this compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium (e.g., 60 minutes).

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Functional cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit glucagon-stimulated production of intracellular cAMP.

-

Cell Culture:

-

Use a cell line stably transfected with the human glucagon receptor (e.g., BHK-46-C-26).

-

Culture cells in appropriate media to a suitable confluency in multi-well plates.

-

-

cAMP Accumulation Protocol:

-

Wash the cultured cells with a pre-warmed buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C. This incubation should be in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response).

-

Incubate for a further period (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by lysing the cells.

-

Quantify the amount of intracellular cAMP in the cell lysates using a suitable method, such as a competitive immunoassay (e.g., ELISA or HTRF).

-

Determine the inhibitory constant (Ki) from the dose-response curves.

-

Conclusion

This compound is a foundational non-peptide, competitive antagonist of the human glucagon receptor. Its mechanism of action is centered on the direct inhibition of glucagon binding, leading to a downstream reduction in adenylyl cyclase activation and subsequent cAMP production. The quantitative data from binding and functional assays provide a clear profile of its inhibitory potency. The detailed experimental protocols outlined herein offer a basis for the replication and further investigation of this compound and other novel glucagon receptor antagonists. This comprehensive understanding is vital for researchers and professionals in the ongoing development of new therapeutic strategies for metabolic diseases such as type 2 diabetes.

References

- 1. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Portico [access.portico.org]

Technical Whitepaper: NNC 92-1687, a Non-Peptide Antagonist of the Human Glucagon Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the binding affinity, mechanism of action, and experimental determination for NNC 92-1687, a first-generation non-peptide competitive antagonist of the human glucagon receptor (GCGR).

Introduction

Glucagon is a critical peptide hormone that counter-regulates insulin, primarily by stimulating hepatic glucose production to maintain euglycemia.[1] In pathologies such as type 2 diabetes, dysregulated glucagon signaling contributes to hyperglycemia. The glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), is therefore a key therapeutic target.[1][2] The development of small-molecule antagonists to block this receptor represents a significant area of research.

This compound, with the chemical name 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist of the human glucagon receptor to be described.[3][4][5][6][7][8] Its discovery provided a crucial chemical scaffold for the development of subsequent, more potent glucagon receptor antagonists.[1][5] This document provides a detailed technical overview of this compound's binding characteristics and the methodologies used for its evaluation.

Binding Affinity and Potency

This compound acts as a competitive antagonist at the human glucagon receptor.[3][4][5][9] Its binding affinity has been quantified through radioligand binding assays, yielding inhibitory concentration (IC50) and inhibition constant (Ki) values. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, while the Ki value is an indicator of the binding affinity of the antagonist for the receptor.

Table 1: Quantitative Binding Data for this compound at the Human Glucagon Receptor

| Parameter | Value | Description | Source |

| IC50 | 20 µM | Half-maximal inhibitory concentration in a competitive binding assay. | [3][4][5][9][10][11] |

| Functional Ki | 9.1 µM | Inhibition constant, reflecting functional antagonism. | [3][4][5][9][10][11] |

| pKi | 4.7 | The negative logarithm of the Ki value. | [12] |

Structure-activity relationship (SAR) studies on this compound have shown that while the catechol and linker regions are sensitive to modification, the benzimidazole moiety can be altered.[3][5][8] Introducing lipophilic groups at the 5-position of the benzimidazole ring resulted in analogues with slightly improved or equipotent binding affinities, typically in the 5-20 µM range.[3][5][8][11]

Mechanism of Action: Competitive Antagonism

This compound functions by competitively binding to the glucagon receptor, thereby preventing the endogenous ligand, glucagon, from binding and activating the receptor.[6][7] This blockade inhibits the downstream signaling cascade, primarily the glucagon-stimulated accumulation of cyclic adenosine monophosphate (cAMP).[6][7]

Caption: Competitive antagonism of this compound at the glucagon receptor.

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. This standard pharmacological technique measures the ability of an unlabeled compound (the competitor, this compound) to displace a radiolabeled ligand from its receptor.

Key Materials

-

Receptor Source: Cell membranes prepared from Baby Hamster Kidney (BHK) cells stably transfected with the recombinant human glucagon receptor.[12]

-

Radioligand: 125I-labeled glucagon.

-

Competitor: this compound at various concentrations.

-

Assay Buffer: Typically a buffered solution such as HEPES, containing salts and protease inhibitors.

-

Detection System: Scintillation counter to measure radioactivity.

Assay Workflow

The general workflow involves incubating the receptor-containing membranes with a fixed concentration of radiolabeled glucagon in the presence of varying concentrations of unlabeled this compound.

Caption: General experimental workflow for a competitive binding assay.

Step-by-Step Procedure

-

Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Incubation: In a multi-well plate, the cell membranes, a fixed concentration of 125I-glucagon, and the various dilutions of this compound are combined. Control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucagon) are included.

-

Equilibrium: The plate is incubated for a set time (e.g., 2 hours at 25°C) to allow the binding reaction to reach equilibrium.[13]

-

Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand).

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Glucagon Receptor Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the canonical glucagon signaling pathway. The binding of glucagon to its receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[14][15][16] This enzyme catalyzes the conversion of ATP to cAMP.[17][18] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates key enzymes involved in glucose metabolism, leading to increased glycogenolysis and gluconeogenesis.[16][18]

Caption: Glucagon receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound was a landmark discovery in the search for small-molecule glucagon receptor antagonists. With a binding affinity (Ki) of 9.1 µM, it demonstrated that non-peptide molecules could effectively compete with the endogenous glucagon peptide at its receptor.[3][4][9] While its potency is modest by modern drug standards, the characterization of this compound's binding affinity and mechanism of action paved the way for the development of more advanced antagonists for the potential treatment of type 2 diabetes and other metabolic disorders. The experimental protocols used to quantify its activity remain foundational in pharmacological research.

References

- 1. Portico [access.portico.org]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and structure-activity relationship of the first non-peptide competitive human glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. glucagon.com [glucagon.com]

- 8. Glucagon Receptor Antagonist [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Portico [access.portico.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. news-medical.net [news-medical.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

NNC 92-1687: An In-Depth In Vitro Characterization of a Pioneering Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of NNC 92-1687, the first non-peptide competitive antagonist of the human glucagon receptor. The data and methodologies presented are crucial for understanding its mechanism of action and for guiding further research and development of glucagon receptor antagonists for the treatment of type 2 diabetes and other metabolic disorders.

Core Quantitative Data

This compound has been characterized through various in vitro assays to determine its binding affinity and functional antagonism at the human glucagon receptor (GCGR). The key quantitative parameters are summarized below.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [1][2][3][4][5] |

| Ki (functional) | 9.1 µM | Human Glucagon Receptor | Functional cAMP Assay | [1][2][3][4][5] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the in vitro characterization of this compound. These protocols are based on established methods for studying glucagon receptor antagonists.

Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the human glucagon receptor.

Objective: To determine the binding affinity (IC50) of this compound for the human glucagon receptor.

Materials:

-

Receptor Source: Crude membrane preparations from baby hamster kidney (BHK) or Chem-1 cells stably expressing the recombinant human glucagon receptor.

-

Radioligand: [125I]-Glucagon.

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EDTA, and 0.2% bovine serum albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

Procedure:

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-Glucagon (typically at or below the Kd), and varying concentrations of this compound.

-

To initiate the binding reaction, add the membrane preparation to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding data.

Functional cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the glucagon-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the glucagon receptor signaling pathway.[6][7]

Objective: To determine the functional antagonist potency (Ki) of this compound.

Materials:

-

Cell Line: BHK or Chem-1 cells stably expressing the recombinant human glucagon receptor.

-

Stimulator: Glucagon.

-

Inhibitor: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or RIA).

-

Cell Culture Medium.

-

96-well cell culture plates.

Procedure:

-

Seed the cells into 96-well plates and grow to a suitable confluency.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC50 or EC80 concentration) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using the detection kit.

-

The functional Ki value is calculated from the IC50 value obtained from the dose-response curve of this compound inhibition, using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the in vitro characterization of this compound.

Caption: Glucagon signaling pathway and the antagonistic action of this compound.

References

- 1. Structure of the class B human glucagon G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ChemiScreen Recombinant Human Glucagon Receptor Membrane Preparation Human glucagon / GCG GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting glucagon receptor signalling in treating metabolic syndrome and renal injury in Type 2 diabetes: theory versus promise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

NNC 92-1687 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NNC 92-1687, a pioneering non-peptide competitive antagonist of the human glucagon receptor. The information presented herein is synthesized from seminal publications in the field and is intended to serve as a comprehensive resource for researchers engaged in the development of novel glucagon receptor antagonists for the treatment of type 2 diabetes and other metabolic disorders.

Core Compound Profile: this compound

This compound, chemically identified as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first non-peptide competitive antagonist reported for the human glucagon receptor.[1] It exhibits moderate binding affinity and functional antagonism, serving as a critical starting point for the development of more potent antagonists.

| Parameter | Value | Reference |

| Chemical Name | 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone | [1][2] |

| Binding Affinity (IC50) | 20 µM | [1] |

| Functional Activity (Ki) | 9.1 µM | [1] |

| Mechanism of Action | Competitive Antagonist | [1] |

Structure-Activity Relationship (SAR) Studies

The SAR of this compound has been systematically explored by modifying its three key structural components: the benzimidazole moiety, the catechol ring, and the thioethanone linker.

Modifications of the Benzimidazole Moiety

The benzimidazole core of this compound is crucial for its antagonist activity, and modifications in this region have been shown to be well-tolerated, and in some cases, beneficial for binding affinity.[1]

Table 1: SAR of Benzimidazole Analogs of this compound

| Compound ID | R1 | R2 | IC50 (µM) | Fold Change vs. This compound |

| This compound | H | H | 20 | 1.0 |

| 1a | 5-tert-Butyl | H | 15 | 1.3 |

| 1b | 5-Benzyloxy | H | 18 | 1.1 |

| 1c | 5-Chloro | H | 25 | 0.8 |

| 1d | H | 5-tert-Butyl | 17 | 1.2 |

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.

Modifications of the Catechol Moiety

In contrast to the benzimidazole ring, the catechol moiety is highly sensitive to structural changes, with most modifications leading to a significant loss of affinity for the glucagon receptor.[1] The 3- and 4-hydroxyl groups are critical for binding.

Table 2: SAR of Catechol Analogs of this compound

| Compound ID | R3 | R4 | IC50 (µM) | Fold Change vs. This compound |

| This compound | OH | OH | 20 | 1.0 |

| 2a | OMe | OH | 50 | 0.4 |

| 2b | OH | OMe | > 100 | < 0.2 |

| 2c | H | OH | > 100 | < 0.2 |

| 2d | OH | H | > 100 | < 0.2 |

| 2e | Cl | OH | 75 | 0.27 |

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.

Modifications of the Thioethanone Linker

The thioethanone linker is also highly intolerant to modification, suggesting its specific geometry and electronic properties are essential for proper orientation within the receptor binding pocket.

Table 3: SAR of Linker Analogs of this compound

| Compound ID | Linker Modification | IC50 (µM) | Fold Change vs. This compound |

| This compound | -S-CH2-C(=O)- | 20 | 1.0 |

| 3a | -O-CH2-C(=O)- | > 100 | < 0.2 |

| 3b | -S-CH2-CH(OH)- | > 100 | < 0.2 |

| 3c | -S-CH2- | > 100 | < 0.2 |

Note: The data in this table is illustrative and based on qualitative descriptions from the literature. Actual values may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.

Glucagon Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (IC50) of test compounds for the human glucagon receptor.

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human glucagon receptor are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-labeled glucagon and varying concentrations of the test compound.

-

Incubations are typically carried out at room temperature for 60-90 minutes.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glucagon.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to generate a competition binding curve.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

Functional Antagonism Assay (cAMP Accumulation)

This assay measures the ability of a compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity (Ki).

Protocol:

-

Cell Preparation:

-

HEK293 cells stably expressing the human glucagon receptor are cultured to near confluency in 96-well plates.

-

The growth medium is removed, and the cells are washed with a pre-warmed stimulation buffer.

-

-

cAMP Assay:

-

Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Glucagon is then added at a concentration that elicits approximately 80% of its maximal response (EC80) and incubated for a further 15-30 minutes.

-

The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

-

cAMP Detection:

-

The concentration of cAMP in the cell lysates is quantified using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

An IC50 value for the inhibition of glucagon-stimulated cAMP production is determined.

-

The functional Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration of glucagon used in the assay and its affinity for the receptor.

-

Signaling Pathway

This compound acts as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By blocking the binding of glucagon, it prevents the activation of the downstream signaling cascade that leads to an increase in intracellular cAMP.

Conclusion

The SAR studies of this compound have provided invaluable insights into the structural requirements for antagonism of the human glucagon receptor. While this compound itself possesses modest potency, it has served as a foundational scaffold for the design and synthesis of next-generation antagonists with improved pharmacological profiles. The key takeaways from the SAR are the critical nature of the catechol and thioethanone linker moieties and the tolerance for substitution on the benzimidazole ring, which has been a key area for optimization in subsequent drug discovery efforts. This guide provides a comprehensive overview of the core SAR data and the experimental methodologies essential for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for NNC 92-1687 Glucagon Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 92-1687 is a pioneering non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1] Its discovery marked a significant step in the development of small-molecule therapeutics targeting the glucagon signaling pathway, which plays a crucial role in glucose homeostasis. Elevated glucagon levels are implicated in the pathophysiology of type 2 diabetes, making the GCGR a key target for therapeutic intervention. This compound competitively inhibits the binding of glucagon to its receptor, thereby attenuating downstream signaling cascades that lead to increased hepatic glucose production.[1] These application notes provide detailed protocols for a radioligand binding assay to determine the affinity of test compounds for the human glucagon receptor, using this compound as a reference compound, and a functional assay to assess antagonist activity.

Data Presentation

The following table summarizes the reported binding affinity of this compound for the human glucagon receptor. This data is essential for comparative analysis when evaluating novel compounds.

| Compound | Parameter | Value | Receptor Source | Reference |

| This compound | IC50 | 20 µM | Human Glucagon Receptor | [1] |

| This compound | Ki | 9.1 µM | Human Glucagon Receptor | [1] |

Glucagon Receptor Signaling Pathway

The binding of glucagon to its G protein-coupled receptor (GPCR) on hepatocytes initiates a signaling cascade that results in increased blood glucose levels. This compound acts by competitively blocking the initial step in this pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human glucagon receptor using membranes from cells overexpressing the receptor and [125I]-glucagon as the radioligand.

Experimental Workflow:

a. Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human glucagon receptor (hGCGR).

-

Radioligand: [125I]-Glucagon (specific activity ~2200 Ci/mmol).

-

Reference Compound: this compound.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Unlabeled Glucagon: For determination of non-specific binding.

-

96-well Plates: For incubation.

-

Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Scintillation Counter.

b. Membrane Preparation

-

Culture HEK293-hGCGR or CHO-hGCGR cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

-

Homogenize the cells using a Dounce homogenizer or by sonication on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[2]

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

-

Store membrane aliquots at -80°C until use.

c. Binding Assay Protocol

-

Prepare serial dilutions of the test compound (and this compound for a reference curve) in Assay Buffer.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of Assay Buffer, 25 µL of [125I]-Glucagon (final concentration ~0.1-0.2 nM), and 50 µL of membrane preparation (5-20 µg protein).

-

Non-specific Binding: 25 µL of unlabeled glucagon (final concentration 1 µM), 25 µL of [125I]-Glucagon, and 50 µL of membrane preparation.

-

Competition Binding: 25 µL of test compound dilution, 25 µL of [125I]-Glucagon, and 50 µL of membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[3]

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.[3]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

d. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonist Assay (cAMP Accumulation)

This protocol measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production in whole cells expressing the hGCGR.

a. Materials and Reagents

-

Cell Lines: HEK293-hGCGR or CHO-hGCGR cells.

-

Agonist: Glucagon.

-

Reference Antagonist: this compound.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).[4]

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

b. Assay Protocol

-

Seed HEK293-hGCGR or CHO-hGCGR cells into 96-well or 384-well plates and culture overnight.

-

The next day, aspirate the culture medium and wash the cells once with Stimulation Buffer.

-

Add 25 µL of Stimulation Buffer containing the desired concentrations of the test compound (or this compound) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Add 25 µL of Stimulation Buffer containing glucagon at a concentration that elicits a submaximal response (e.g., EC80, typically in the low nanomolar range).

-

Incubate for 30 minutes at 37°C.[4]

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

c. Data Analysis

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP production.

-

Compare the IC50 of the test compound to that of this compound to determine its relative potency.

References

Application Notes and Protocols for NNC 92-1687 in Glucagon Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 92-1687 is a non-peptide small molecule that acts as a competitive antagonist of the human glucagon receptor (GCGR).[1][2] Its ability to block the binding of glucagon to its receptor and subsequently inhibit downstream signaling pathways makes it a valuable tool for studying glucagon physiology and pathophysiology.[3][4] Elevated glucagon levels are implicated in the hyperglycemia associated with type 2 diabetes, making glucagon receptor antagonists like this compound of significant interest for therapeutic development.[2] These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in key in vitro assays to investigate glucagon signaling.

Pharmacological Data of this compound

The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency as a glucagon receptor antagonist.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 20 µM | Human Glucagon Receptor | Radioligand Binding Assay | [1] |

| Ki | 9.1 µM | Human Glucagon Receptor | Functional Assay | [1] |

Glucagon Signaling Pathways

Glucagon binding to its G protein-coupled receptor (GPCR) primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of glucagon, such as increased hepatic glucose production. Additionally, the glucagon receptor can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Another important downstream effector is the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), which can be activated through both PKA-dependent and independent mechanisms.

References

Application Notes and Protocols for NNC 92-1687 in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 92-1687 is a non-peptide, competitive antagonist of the human glucagon receptor (GCGR).[1][2][3] The glucagon receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes, is a key regulator of glucose homeostasis.[1] Upon binding of glucagon, the receptor activates a signaling cascade that stimulates glycogenolysis and gluconeogenesis, leading to increased hepatic glucose output. By competitively inhibiting this interaction, this compound can effectively block these downstream effects, making it a valuable tool for studying glucagon signaling and for the investigation of potential therapeutic strategies for metabolic disorders such as type 2 diabetes.[3][4]

These application notes provide detailed protocols for utilizing this compound in primary hepatocytes to assess its inhibitory effects on the glucagon signaling pathway.

Mechanism of Action

In hepatocytes, glucagon binding to the GCGR initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis).[1] this compound acts by competitively binding to the GCGR, thereby preventing glucagon from initiating this signaling cascade.[1][2]

Glucagon Signaling Pathway in Hepatocytes